7-Nitroquinolin-8-amine
Overview
Description
7-Nitroquinolin-8-amine is a nitrogen-containing heterocyclic compound with significant importance in organic chemistry. It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of both nitro and amine functional groups in this compound makes it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s structurally related compound, nitroxoline, is known to inhibit the type 2 methionine aminopeptidase (metap2) protein . MetAP2 is involved in angiogenesis, the formation of new blood vessels .
Mode of Action
Nitroxoline, a related compound, is known to inhibit metap2, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .
Biochemical Pathways
The inhibition of metap2 by nitroxoline suggests that angiogenesis, a critical process in the growth and spread of cancer cells, could be affected .
Result of Action
The inhibition of metap2 by nitroxoline suggests potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroquinolin-8-amine can be achieved through several methods. One common approach involves the nitration of 8-aminoquinoline. This process typically uses a nitrating agent such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) under mild conditions. The reaction proceeds smoothly under visible-light photocatalysis, employing an organic photosensitizer and a light source .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are designed to be efficient and environmentally friendly, utilizing green chemistry principles. For example, the use of recyclable catalysts and solvent-free conditions can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Nitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride (SnCl₂) or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and iron powder are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of 8-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nitroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A structural isomer with similar applications in organic synthesis and medicinal chemistry.
5-Nitroquinoline: Another nitroquinoline derivative with distinct chemical properties and applications.
6-Nitroquinoline: Similar to 7-Nitroquinolin-8-amine but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the specific positioning of the nitro and amine groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
7-nitroquinolin-8-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-7(12(13)14)4-3-6-2-1-5-11-9(6)8/h1-5H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHJLSFVXBUPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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